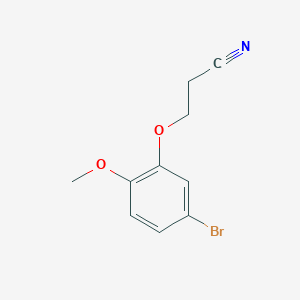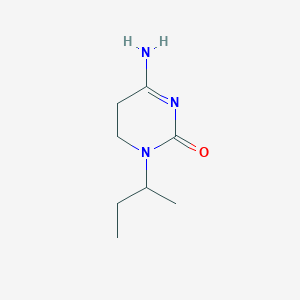
2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)- is a heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of Urea Derivatives: Using urea derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Amination Reactions: Introducing the amino group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Continuous Flow Chemistry: For efficient and scalable synthesis.
Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the pyrimidinone ring to dihydropyrimidine.
Substitution: Nucleophilic or electrophilic substitution at the amino group or the pyrimidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of pyrimidinone oxides.
Reduction: Formation of dihydropyrimidines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the synthesis of agrochemicals, dyes, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Pyrimidinone: The parent compound without the amino and alkyl substitutions.
4-Amino-2(1H)-Pyrimidinone: Lacking the dihydro and alkyl groups.
5,6-Dihydro-2(1H)-Pyrimidinone: Without the amino and alkyl groups.
Uniqueness
2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
6-amino-3-butan-2-yl-4,5-dihydropyrimidin-2-one |
InChI |
InChI=1S/C8H15N3O/c1-3-6(2)11-5-4-7(9)10-8(11)12/h6H,3-5H2,1-2H3,(H2,9,10,12) |
Clave InChI |
PYZYLWWXHFRBDO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N1CCC(=NC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


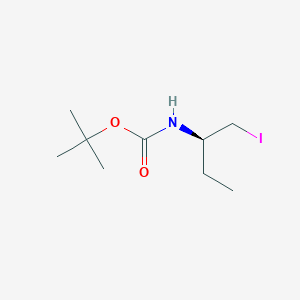
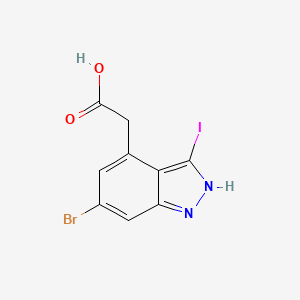
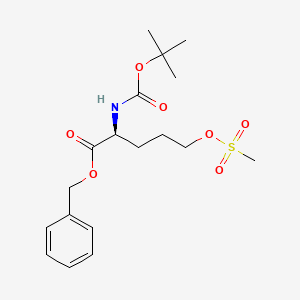
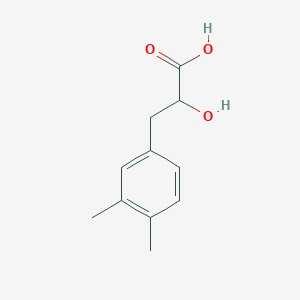
![4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B13085080.png)
![methyl 3-methoxy-3-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]propanoate](/img/structure/B13085083.png)
![(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13085086.png)
![Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate](/img/structure/B13085094.png)
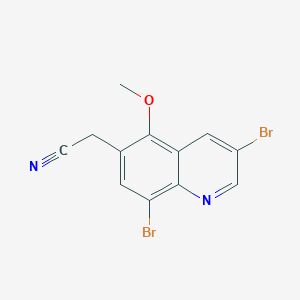
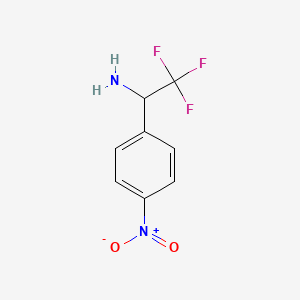
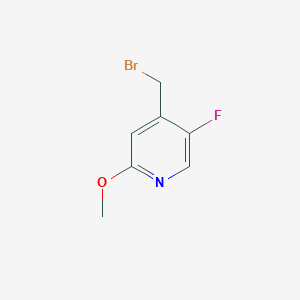
![2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide](/img/structure/B13085116.png)
![5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13085120.png)
